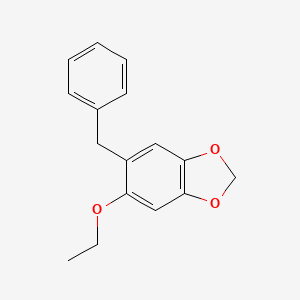

5-Benzyl-6-ethoxy-2H-1,3-benzodioxole

Description

Structure

3D Structure

Properties

CAS No. |

90632-72-7 |

|---|---|

Molecular Formula |

C16H16O3 |

Molecular Weight |

256.30 g/mol |

IUPAC Name |

5-benzyl-6-ethoxy-1,3-benzodioxole |

InChI |

InChI=1S/C16H16O3/c1-2-17-14-10-16-15(18-11-19-16)9-13(14)8-12-6-4-3-5-7-12/h3-7,9-10H,2,8,11H2,1H3 |

InChI Key |

IOQGOLFVVSDFMC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1CC3=CC=CC=C3)OCO2 |

Origin of Product |

United States |

Historical Context and Evolution of 1,3 Benzodioxole Derivatives in Chemical Biology

The 1,3-benzodioxole (B145889) ring system, also known as methylenedioxyphenyl, is a prominent scaffold in a vast number of naturally occurring and synthetic compounds. Historically, interest in this moiety was sparked by the discovery of its presence in various plant-derived essential oils. Compounds like safrole from sassafras oil, apiol from parsley, and myristicin (B1677595) from nutmeg all feature the 1,3-benzodioxole core and have been subjects of chemical and biological studies for decades.

Early investigations into 1,3-benzodioxole derivatives were often related to their use as insecticide synergists. It was observed that these compounds could enhance the efficacy of pyrethrum, a natural insecticide. This led to extensive research into their mode of action, revealing their ability to inhibit microsomal mixed-function oxidases, particularly cytochrome P-450 enzymes. chemicalbook.com This enzymatic inhibition has remained a key area of study, influencing the understanding of drug metabolism and toxicology.

Over time, the focus of research on 1,3-benzodioxole derivatives has expanded significantly into medicinal chemistry. The rigid, bicyclic structure of the benzodioxole core has proven to be a valuable building block for the synthesis of a wide array of pharmacologically active molecules. Researchers have explored its derivatives for a multitude of therapeutic applications, including anticancer, anti-inflammatory, neuroprotective, antibacterial, and antioxidant activities. chemicalbook.comnih.gov This evolution from natural product chemistry and agricultural applications to modern drug discovery highlights the enduring relevance of the 1,3-benzodioxole scaffold in chemical biology.

Overview of Benzylated Benzodioxole Structures in Research Literature

The introduction of a benzyl (B1604629) group to the 1,3-benzodioxole (B145889) core has been a strategic approach in the design of bioactive compounds. The benzyl moiety can introduce favorable properties such as increased lipophilicity and the potential for specific interactions with biological targets.

A seminal study in this area was published in 1985, which investigated a series of synthetic 6-benzyl-1,3-benzodioxole derivatives for their antimitotic activity. nih.gov This research demonstrated that these compounds could inhibit tubulin polymerization, a critical process in cell division, making them of interest as potential anticancer agents. The study also highlighted that these benzylated benzodioxoles acted as competitive inhibitors of colchicine (B1669291) binding to tubulin. nih.gov

The structure-activity relationship (SAR) studies conducted in this research were particularly insightful. They revealed that the biological activity was highly dependent on the substitution pattern of both the benzodioxole and the benzyl rings. This foundational work established benzylated benzodioxoles as a promising class of compounds for further investigation in cancer research and has spurred interest in synthesizing and evaluating new analogues.

Significance of the 5 Benzyl 6 Ethoxy 2h 1,3 Benzodioxole Moiety in Current Investigations

While specific research on 5-Benzyl-6-ethoxy-2H-1,3-benzodioxole is not widely documented, the significance of its structural features can be inferred from studies on closely related analogues. The 1985 study on 6-benzyl-1,3-benzodioxole derivatives is particularly relevant here. The authors of this study found that for maximum antimitotic activity, a methoxy (B1213986) or ethoxy substituent at position 5 of the benzodioxole ring was required. nih.gov This finding directly underscores the potential importance of the ethoxy group in the user's compound of interest.

The table below summarizes the key structural requirements for the antimitotic activity of 6-benzyl-1,3-benzodioxole derivatives as identified in the aforementioned study.

| Structural Feature | Requirement for Maximum Activity |

| Dioxole Ring | Must be intact |

| Substituent at Position 5 | Methoxy or Ethoxy group |

| Benzyl (B1604629) Moiety at Position 6 | A para-methoxy group on the benzyl ring |

It is important to note that the numbering of substituents on the benzodioxole ring can vary depending on the specific parent structure and nomenclature rules used at the time of publication. However, the principle that an alkoxy group (such as ethoxy) at a specific position is crucial for the biological activity of a benzylated benzodioxole is a key takeaway.

The presence of the benzyl group is also critical. Its orientation and substitution pattern can significantly influence the compound's ability to interact with its biological target. For instance, in the 1985 study, additional methoxy groups on the benzyl substituent, intended to increase structural similarity to the natural product podophyllotoxin, actually led to a major reduction in antitubulin activity. nih.gov This highlights the sensitive nature of the structure-activity relationship for this class of compounds.

Research Gaps and Future Directions in the Study of 5 Benzyl 6 Ethoxy 2h 1,3 Benzodioxole

Established Synthetic Routes for the 1,3-Benzodioxole Core

The 1,3-benzodioxole scaffold, also known as methylenedioxyphenyl, is a key structural motif in a multitude of natural products and synthetic compounds. The classical and most common method for the synthesis of the 1,3-benzodioxole ring involves the condensation of a catechol (1,2-dihydroxybenzene) with a suitable methylene (B1212753) source. Dihalomethanes, such as dibromomethane (B42720) or dichloromethane, are frequently employed for this purpose in a Williamson ether synthesis-type reaction under basic conditions.

General Approaches for Functionalization of the Benzodioxole Ring System

The 1,3-benzodioxole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The methylenedioxy group is an ortho-para directing group. Common functionalization strategies include:

Halogenation: Bromination or chlorination can be readily achieved, typically at the 5-position, providing a versatile handle for further transformations such as cross-coupling reactions or the introduction of other functional groups.

Nitration: Introduction of a nitro group, which can be subsequently reduced to an amino group, allowing for a wide range of further derivatization.

Acylation and Formylation: Friedel-Crafts acylation and Vilsmeier-Haack formylation are effective methods for introducing carbonyl functionalities, which can serve as precursors for various side chains. ijpcbs.comwikipedia.orgorganic-chemistry.orgnih.govnih.govresearchgate.netnih.gov

Specific Synthetic Strategies for Introducing Benzyl and Ethoxy Moieties

The synthesis of this compound necessitates the regioselective introduction of both an ethoxy and a benzyl group onto the benzodioxole core. The order of introduction and the choice of synthetic methodology are critical for achieving the desired substitution pattern.

Regioselective Ethoxylation at Position 6 of the Benzodioxole Scaffold

A plausible starting material for the introduction of an ethoxy group at the 6-position is a 6-hydroxy-1,3-benzodioxole derivative. Sesamol (1,3-benzodioxol-5-ol) is a readily available starting material that could potentially be hydroxylated at the 6-position, though this would require specific directing strategies. nih.govresearchgate.netnih.gov A more direct approach would involve starting with a precursor that already contains a hydroxyl group or a directing group at the 6-position.

Once a 6-hydroxy-1,3-benzodioxole is obtained, the ethoxy group can be introduced via a standard Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, followed by reaction with an ethylating agent like ethyl iodide or diethyl sulfate.

Methods for Benzyl Group Installation at Position 5 (or equivalent)

There are several established methods for the introduction of a benzyl group onto an aromatic ring, which can be adapted for the 5-position of a 6-ethoxy-1,3-benzodioxole intermediate.

Friedel-Crafts Acylation followed by Reduction:

A two-step approach involves the Friedel-Crafts acylation of 6-ethoxy-1,3-benzodioxole with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 5-benzoyl-6-ethoxy-1,3-benzodioxole. nih.govnih.gov The resulting ketone can then be reduced to a methylene group to yield the final benzyl substituent. Common reduction methods for this transformation include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). beilstein-journals.org

| Reduction Method | Reagents | Typical Conditions |

| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), Hydrochloric acid (HCl) | Reflux |

| Wolff-Kishner Reduction | Hydrazine hydrate (B1144303) (N₂H₄·H₂O), Potassium hydroxide (B78521) (KOH) | High temperature in a high-boiling solvent (e.g., diethylene glycol) |

Direct Friedel-Crafts Benzylation:

Direct benzylation using benzyl chloride and a Lewis acid catalyst is another possibility. However, this method is often prone to side reactions, such as polyalkylation and rearrangement of the carbocation intermediate.

Novel Synthetic Approaches and Catalyst Applications

Modern synthetic chemistry offers more sophisticated and efficient methods for the construction of complex molecules, with palladium-catalyzed cross-coupling reactions being particularly prominent.

Palladium-Catalyzed Cross-Coupling Reactions in Benzodioxole Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful and regioselective method for the formation of carbon-carbon bonds. This approach can be strategically employed for the synthesis of this compound.

A potential synthetic route would involve the following steps:

Synthesis of a 6-ethoxy-1,3-benzodioxole precursor.

Regioselective halogenation (e.g., bromination) at the 5-position to yield 5-bromo-6-ethoxy-1,3-benzodioxole. chemicalbook.comresearchgate.netchemsynthesis.comprepchem.com

Suzuki-Miyaura cross-coupling of the 5-bromo derivative with a suitable benzylboronic acid or ester in the presence of a palladium catalyst and a base. worldresearchersassociations.comresearchgate.netresearchgate.netuzh.chd-nb.inforesearchgate.netnih.gov

This approach offers high functional group tolerance and excellent control over the position of the newly formed carbon-carbon bond.

| Reaction Step | Reagents and Catalysts |

| Bromination | N-Bromosuccinimide (NBS) or Bromine (Br₂) |

| Suzuki-Miyaura Coupling | Benzylboronic acid or ester, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Na₂CO₃) |

Rhodium(III)-Catalyzed Cyclization and Related Methodologies

Rhodium(III)-catalyzed C-H activation and annulation reactions represent a powerful and atom-economical approach for the construction of complex heterocyclic scaffolds. These methodologies have been successfully employed in the synthesis of various fused-ring systems, including isoquinolones and carbazoles. While direct examples involving this compound are not extensively documented, the general principles of these reactions are applicable to its analogues, offering a viable route to novel derivatives.

The core of this methodology lies in the ability of a Rh(III) catalyst to direct the activation of a C-H bond, typically guided by a directing group on the aromatic substrate. This is followed by the insertion of an alkene or alkyne coupling partner, leading to the formation of a new ring system. For instance, the annulation of benzamides with alkynes under rhodium catalysis, often in the presence of a copper(II) salt as an oxidant, yields isoquinolinones. A significant advancement in this area involves the use of benzoyl hydroxamic acids and their derivatives as substrates. The hydroxamate group serves as a superior directing group for C-H activation, allowing for milder reaction conditions, and also functions as an internal oxidant, which avoids the need for external co-oxidants and minimizes metallic waste.

This catalytic system has been shown to be tolerant of a broad range of functional groups, suggesting its potential applicability to substituted benzodioxole systems. The synthesis of dihydroisoquinolone-fused imidazolin-2-ones has been achieved through a Rh(III)-catalyzed C-H activation/annulation of benzohydroxamates with imidazolones as the alkene partner, creating scaffolds reminiscent of pyrrole (B145914) alkaloid natural products. Furthermore, the intermolecular annulation of indoles with terminal alkynes, catalyzed by Rh(III), provides efficient one-pot access to carbazoles with high regioselectivity. These examples underscore the versatility of Rh(III)-catalysis in generating diverse heterocyclic structures originating from functionalized aromatic precursors.

A proposed catalytic cycle for the Rh(III)-catalyzed annulation of a generic benzodioxole derivative bearing a directing group with an alkyne is depicted below. The reaction is initiated by C-H activation to form a rhodacycle intermediate, which then undergoes migratory insertion of the alkyne. Subsequent reductive elimination affords the cyclized product and regenerates the active Rh(III) catalyst.

Table 1: Examples of Rhodium(III)-Catalyzed Annulation Reactions for Heterocycle Synthesis

| Substrates | Coupling Partner | Catalyst System | Product | Reference |

| Benzohydroxamates | Imidazolones | [RhCpCl2]2, AgSbF6 | Dihydroisoquinolone-fused imidazolin-2-ones | |

| Indoles | Terminal alkynes | [RhCpCl2]2, CsOAc | Carbazoles | |

| N-(pivaloyloxy)benzamides | Ethylene/Propyne | [RhCp*Cl2]2, NaOAc | 3,4-dihydroisoquinolones/3-methylisoquinolones | |

| Benzamides | Alkynes | Rhodium catalyst, Cu(II) oxidant | Isoquinolinones |

Derivatization Strategies for Structure-Activity Relationship (SAR) Exploration

The 1,3-benzodioxole scaffold is a key structural motif in a multitude of biologically active compounds. Derivatization of this core structure is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR), aiming to optimize the pharmacological profile of lead compounds.

Introduction of Varied Substituents for Modulation of Biological Activity

The biological activity of compounds containing the 1,3-benzodioxole moiety can be significantly influenced by the nature and position of substituents on the aromatic ring. SAR studies on various benzodioxole derivatives have demonstrated that modifications can impact potency, selectivity, and pharmacokinetic properties.

For example, in the development of novel isocryptolepine analogues, a series of mono- and di-substituted derivatives were synthesized and evaluated for their in vitro antimalarial activity. These studies revealed that di-halogenated compounds were among the most potent derivatives. Specifically, 8-bromo-2-chloroisocryptolepine exhibited a high selectivity index, indicating a favorable ratio of cytotoxicity to antimalarial activity. Further investigations into fluorinated isocryptolepine analogues showed that these substitutions can lead to excellent selectivity while maintaining good to excellent activity against various strains of Plasmodium falciparum.

The synthesis of new 1,3-benzodioxole derivatives via Suzuki-Miyaura coupling has allowed for the introduction of a wide range of aryl and heteroaryl substituents. This approach, starting from a brominated benzodioxole precursor, enables the creation of a library of compounds for biological screening. The combination of the 1,3-benzodioxole and 1,2,3-triazole moieties is another area of interest, given the broad spectrum of biological activities associated with the triazole ring.

Table 2: Selected Isocryptolepine Analogues and their Biological Activity Profile

| Compound | Substituents | Key Biological Finding | Reference |

| 8-bromo-2-chloroisocryptolepine | 8-Bromo, 2-Chloro | High selectivity index for antimalarial activity | |

| 3-fluoro-8-bromo-isocryptolepine | 3-Fluoro, 8-Bromo | High activity against chloroquine-resistant strains of P. falciparum | |

| 2-Chloroisocryptolepine | 2-Chloro | Significant antimalarial and antiproliferative bioactivities |

Synthesis of Related Heterocyclic Ring Systems Incorporating the Benzodioxole Motif (e.g., Oxadiazole Derivatives)

The incorporation of the benzodioxole scaffold into other heterocyclic ring systems is a widely used strategy to generate novel chemical entities with diverse pharmacological properties. Among these, the 1,3,4-oxadiazole (B1194373) ring is of particular interest due to its presence in numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a common approach. A general synthetic route involves the condensation of an acid hydrazide with a carboxylic acid, followed by cyclodehydration. Various dehydrating agents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid can be employed for the cyclization step. For instance, a series of 1,3,4-oxadiazole derivatives containing a 1,4-benzodioxane (B1196944) ring system were synthesized starting from 2,3-dihydro-1,4-benzodioxane-2-carbohydrazide.

Another common method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of acylhydrazides with carbon disulfide in a basic alcoholic solution, followed by acidification. These hybrid molecules, which combine the structural features of benzodioxole and oxadiazole, offer the potential for synergistic or novel biological activities.

Table 3: Common Synthetic Strategies for 1,3,4-Oxadiazole Derivatives

| Starting Materials | Key Reagents | Product Type | Reference |

| Acid hydrazide, Carboxylic acid | Phosphorus oxychloride | 2,5-Disubstituted-1,3,4-oxadiazole | |

| Acylhydrazide, Carbon disulfide | Basic alcohol, Acid | 5-Substituted-1,3,4-oxadiazole-2-thiol | |

| Aldehydes, Acyl hydrazines | Sodium bisulfate | 2,5-Disubstituted-1,3,4-oxadiazole |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight Determination

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical tool for assessing the purity of this compound and confirming its molecular weight. In a typical analysis, the compound is volatilized and passed through a capillary column, separating it from any impurities based on its boiling point and affinity for the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI).

The resulting mass spectrum provides two key pieces of information. Firstly, the retention time from the gas chromatograph is a characteristic property of the compound under specific analytical conditions, and a single, sharp peak indicates a high degree of purity. Secondly, the mass spectrometer yields the mass-to-charge ratio (m/z) of the molecular ion [M]+. For this compound (C₁₆H₁₆O₃), the expected integer molecular weight is 256 g/mol . The detection of a prominent molecular ion peak at m/z 256 would provide strong evidence for the compound's identity.

| Analytical Parameter | Observation | Interpretation |

| Retention Time (t_R) | A single, sharp peak at a characteristic time. | Indicates high purity of the sample. |

| Molecular Ion Peak [M]+ | Detected at m/z 256. | Confirms the nominal molecular weight of the compound. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

While GC-MS provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) is employed to determine the compound's exact mass with a very high degree of accuracy (typically to within 0.001 mass units). This precision allows for the unambiguous determination of the elemental formula. By measuring the exact mass of the molecular ion, HRMS can distinguish between different chemical formulas that have the same nominal mass.

For this compound, the theoretical exact mass is calculated based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O). An experimental HRMS measurement that closely matches this theoretical value provides definitive confirmation of the compound's elemental composition, C₁₆H₁₆O₃.

| Parameter | Value |

| Molecular Formula | C₁₆H₁₆O₃ |

| Theoretical Exact Mass | 256.10994 Da |

| Experimentally Measured Mass | A value within a narrow tolerance (e.g., ± 5 ppm) of the theoretical mass. |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structural features of a molecule. In an MS/MS experiment, the molecular ion of this compound (m/z 256) is selectively isolated and then subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecule's structure.

The fragmentation pattern is predictable and provides a structural fingerprint. For this compound, key fragmentation pathways would likely involve the cleavage of the benzyl group, the ethoxy group, and fragmentation of the dioxole ring. For instance, the loss of the benzyl group (C₇H₇•, 91 Da) would result in a fragment ion at m/z 165. The loss of the ethoxy group (•OC₂H₅, 45 Da) would lead to a fragment at m/z 211. Analyzing these and other fragments allows for a detailed reconstruction of the molecular architecture.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

| 256 | 227 | C₂H₅• (29 Da) | Loss of the ethyl radical from the ethoxy group. |

| 256 | 211 | •OC₂H₅ (45 Da) | Cleavage of the ethoxy group. |

| 256 | 165 | C₇H₇• (91 Da) | Loss of the benzyl group (tropylium ion). |

X-ray Crystallography for Solid-State Molecular Conformation

The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. The data would reveal the planarity of the benzodioxole ring system, the orientation of the benzyl and ethoxy substituents relative to the ring, and the torsional angles between these groups. This information is invaluable for understanding steric interactions and the molecule's preferred conformation in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state.

Density Functional Theory (DFT) Studies

Density Functional Theory has become a important tool in quantum chemistry for investigating the electronic structure of molecules. researchgate.net DFT methods are employed to elucidate the geometric, electronic, and spectroscopic properties of this compound.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this process involves calculating the potential energy surface of the molecule to find the lowest energy conformation. Due to the presence of flexible groups, such as the ethoxy and benzyl substituents, the molecule can exist in several conformations. nih.gov

Below is an illustrative table of optimized geometric parameters for the most stable conformer of this compound, as would be obtained from a DFT calculation at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | C-O (ethoxy) | 1.36 Å |

| Bond Length | C-C (benzyl) | 1.51 Å |

| Bond Angle | O-C-C (ethoxy) | 108.5° |

| Dihedral Angle | C(ring)-C-C-C(benzyl) | 65.0° |

Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the distribution of the HOMO and LUMO orbitals would likely be concentrated on the aromatic rings, indicating that these are the primary sites for electronic transitions and potential reactions.

The following table presents hypothetical HOMO and LUMO energies and the resulting energy gap for this compound.

| Parameter | Illustrative Energy (eV) |

| HOMO Energy | -6.20 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Gap | 5.05 |

Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while areas of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the ethoxy and dioxole groups, making them potential sites for interaction with electrophiles. The hydrogen atoms of the aromatic rings would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The MEP analysis provides a visual representation of the molecule's reactivity landscape. researchgate.net

Computational methods can predict the vibrational spectrum of a molecule, which can then be compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. orientjchem.org This comparison helps to validate the accuracy of the computational model and aids in the assignment of vibrational modes to specific functional groups within the molecule. nih.gov

For this compound, DFT calculations can provide a set of theoretical vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. mdpi.com Therefore, a scaling factor is typically applied to the computed frequencies to improve the agreement with experimental data. researchgate.net

The table below shows a hypothetical comparison between calculated and experimental vibrational frequencies for some key functional groups in this compound.

| Vibrational Mode | Functional Group | Illustrative Calculated Frequency (cm⁻¹) | Illustrative Experimental Frequency (cm⁻¹) |

| C-H stretch (aromatic) | Benzene (B151609) rings | 3100 | 3050 |

| C-H stretch (aliphatic) | Ethoxy, Benzyl | 2980 | 2950 |

| C=C stretch (aromatic) | Benzene rings | 1610 | 1590 |

| C-O-C stretch (ether) | Ethoxy, Dioxole | 1250 | 1230 |

Note: The data in this table is illustrative and represents typical values that would be expected from spectroscopic analysis and DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. drugdesign.org

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known biological activities. nih.gov These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. ucsb.edu Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed biological activity. researchgate.net

For this compound and its analogs, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition or receptor binding affinity. Molecular descriptors relevant to this class of compounds would be calculated.

An illustrative table of molecular descriptors that could be used in a QSAR study of this compound derivatives is provided below.

| Descriptor Type | Descriptor Name | Illustrative Value for this compound |

| Electronic | Dipole Moment | 2.5 D |

| Steric | Molecular Weight | 270.31 g/mol |

| Hydrophobic | LogP | 4.2 |

| Topological | Topological Polar Surface Area (TPSA) | 34.1 Ų |

Note: The data in this table is illustrative and represents typical values that would be obtained from molecular modeling software.

A hypothetical QSAR equation might look like:

Biological Activity = c₀ + c₁ (LogP) + c₂ (Dipole Moment) + c₃ (TPSA)

Where c₀, c₁, c₂, and c₃ are coefficients determined from the statistical analysis. Such a model, once validated, could be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. researchgate.net

Application of Machine Learning Algorithms (e.g., Random Forest, Deep Neural Networks) for Activity Prediction

The prediction of pharmacological activities from chemical structures is a cornerstone of modern drug discovery, significantly accelerated by the application of machine learning (ML) algorithms. nih.gov Models such as Random Forest (RF) and Deep Neural Networks (DNNs) are increasingly utilized to build predictive quantitative structure-activity relationship (QSAR) models. mdpi.comnih.gov These computational methods learn from large datasets of compounds with known biological activities to predict the activity of novel or untested molecules like this compound.

The process begins with the calculation of molecular descriptors for a set of training compounds. These descriptors are numerical representations of a molecule's physicochemical properties, such as molecular weight, lipophilicity, and topological features. Machine learning algorithms then identify complex, non-linear relationships between these descriptors and the observed biological activity. mdpi.com

Random Forest, an ensemble learning method, constructs a multitude of decision trees during training and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. kjpp.net This approach is robust against overfitting and can handle large, high-dimensional datasets. nih.gov Deep Neural Networks, a class of algorithms inspired by the structure and function of the human brain, can learn intricate patterns from the data, making them powerful tools for activity prediction, particularly when large datasets are available. researchgate.net

While specific machine learning studies predicting the activity of this compound are not prominently documented, the established efficacy of these models for similar scaffolds suggests their applicability. nih.govresearchgate.net By training RF or DNN models on datasets of known tubulin inhibitors or P2X7R antagonists, for instance, it would be possible to predict the potential activity of this compound and guide its further experimental validation. The performance of these models is typically evaluated using metrics such as accuracy, the area under the receiver operating characteristic curve (AUC), and the coefficient of determination (R²) to ensure their predictive power. nih.govresearchgate.net

Table 1: Overview of Machine Learning Algorithms in Activity Prediction

| Algorithm | Type | Brief Description | Common Application |

|---|---|---|---|

| Random Forest (RF) | Ensemble Learning | Builds multiple decision trees and merges them to get a more accurate and stable prediction. | Predicting antioxidant activity, toxicity, and antimicrobial effects. kjpp.netresearchgate.net |

| Deep Neural Networks (DNN) | Artificial Neural Network | Consists of multiple layers of interconnected nodes, capable of learning highly complex patterns from data. | Pharmacological activity prediction, toxicity screening. nih.govresearchgate.net |

| Support Vector Machine (SVM) | Supervised Learning | Finds a hyperplane in an N-dimensional space that distinctly classifies the data points. | Cardiotoxicity prediction, distinguishing active vs. inactive compounds. nih.govnih.gov |

| XGBoost | Ensemble Learning (Boosting) | An optimized distributed gradient boosting library designed to be highly efficient, flexible, and portable. | Predicting antioxidant and antimicrobial activity. kjpp.netresearchgate.net |

Molecular Docking and Ligand-Target Interaction Studies

The 1,3-benzodioxole scaffold is a key feature in a class of synthetic compounds known to possess significant antimitotic activity by interacting with tubulin. nih.gov Derivatives of 6-benzyl-1,3-benzodioxole, the core structure of the compound , have been shown to inhibit tubulin polymerization. nih.govnih.gov These compounds act as competitive inhibitors of colchicine (B1669291) binding to tubulin, suggesting they interact with the well-characterized colchicine binding site on β-tubulin. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in elucidating the binding mode of this compound at the atomic level. Using the crystal structure of the tubulin dimer, the compound can be docked into the colchicine binding site to analyze its interactions with key amino acid residues.

Studies on related compounds suggest that the binding is driven by a combination of hydrophobic interactions and hydrogen bonds. nih.gov The benzyl ring of this compound would likely engage in hydrophobic interactions with residues lining the binding pocket. The ethoxy and benzodioxole moieties are also crucial for activity, potentially forming hydrogen bonds or other stabilizing interactions with the protein. nih.gov For example, interactions with residues such as Cys241, Leu248, Ala316, Val318, and Lys352, which are critical for the binding of other colchicine-site inhibitors, would be investigated. mdpi.com The precise binding orientation and interaction energies calculated from docking simulations can help rationalize the compound's biological activity and guide the design of more potent analogues. mdpi.com

Table 2: Potential Interacting Residues in the Tubulin Colchicine Binding Site

| Residue | Type of Interaction | Potential Role in Binding this compound |

|---|---|---|

| Cys241 | Hydrogen Bond / Hydrophobic | May interact with the dioxole or ethoxy oxygen atoms. |

| Leu248, Leu255 | Hydrophobic | Could form a hydrophobic pocket for the benzyl ring. |

| Ala316, Val318 | Hydrophobic | Contribute to the hydrophobic environment of the binding site. |

| Lys352 | Hydrogen Bond | Potential to form a hydrogen bond with the ether oxygen of the ethoxy group. |

| Val238 | Hydrophobic | Can interact with the aromatic rings of the ligand. |

For many important biological targets, experimentally determined three-dimensional structures are not available. The P2X7 receptor (P2X7R), an ATP-gated ion channel involved in inflammation and pain, is one such target for which a human crystal structure remains unresolved. nih.gov In such cases, homology modeling provides a powerful tool to generate a reliable 3D model of the target protein. nih.gov This technique constructs an atomic-resolution model of the "target" protein based on its amino acid sequence and an experimentally determined 3D structure of a related homologous protein, the "template". nih.gov

For the human P2X7R, the crystal structure of the giant panda P2X7 receptor has been successfully used as a template to build a high-quality homology model. nih.gov The process involves template selection, sequence alignment between the target and template, model building, and subsequent refinement and validation to ensure the stereochemical quality of the final model.

Once a validated homology model of the human P2X7R is generated, it can be used for virtual screening and molecular docking studies to identify and characterize potential antagonists. nih.gov Compounds containing the 1,3-benzodioxole moiety have been identified as P2X7 inhibitors. nih.gov Therefore, the homology model of the P2X7R allosteric binding site can be used to dock this compound. This allows for the investigation of its binding pose, key interactions with pocket-lining residues, and estimation of its binding affinity. Such studies are crucial for understanding the structural basis of P2X7R inhibition and for the structure-based design of novel antagonists. nih.govnih.gov

In Silico Prediction of Metabolic Transformation Pathways

The metabolic fate of a xenobiotic compound is a critical determinant of its efficacy and potential toxicity. In silico methods have become indispensable tools for predicting the metabolic pathways of new chemical entities early in the drug discovery process. These computational approaches leverage advances in cheminformatics and machine learning to forecast how a molecule might be metabolized by various enzyme systems, primarily the cytochrome P450 (CYP) family. nih.gov

Predictive tools like BioTransformer and Meteor employ knowledge-based systems that contain transformation rules derived from experimentally observed metabolic reactions. nih.gov When presented with a novel structure like this compound, these systems can predict a range of plausible phase I and phase II metabolites, helping to anticipate its metabolic stability and identify potentially reactive intermediates.

The chemical structure of this compound presents several sites that are potentially vulnerable to enzymatic attack during metabolism. In silico tools analyze the molecule to pinpoint these "hot spots" for biotransformation.

The most probable metabolic transformations for this compound would be Phase I reactions catalyzed by CYP enzymes. Key vulnerable sites include:

The Ethoxy Group: This site is susceptible to O-deethylation, an oxidative cleavage reaction that would yield an alcohol (phenol) and acetaldehyde. This is a very common metabolic pathway for alkoxy groups.

The Benzyl Ring: The aromatic ring of the benzyl group is a prime target for hydroxylation at the ortho, meta, or para positions, leading to the formation of phenolic metabolites.

The Benzodioxole Ring: The methylenedioxy bridge is a known target for oxidative cleavage by CYP enzymes. This reaction opens the ring to form a catechol metabolite, a transformation that can sometimes lead to the formation of reactive intermediates that inhibit CYP enzymes.

By identifying these vulnerable sites, in silico models allow researchers to forecast the structures of likely metabolites. This information is invaluable for guiding the synthesis of metabolite standards for experimental validation and for designing new analogues with improved metabolic stability. nih.gov

Table 3: Predicted Metabolic Hot Spots of this compound

| Vulnerable Site | Enzyme System (Predicted) | Predicted Metabolic Reaction | Resulting Functional Group |

|---|---|---|---|

| Ethoxy Group | Cytochrome P450 (CYP) | O-dealkylation | Phenol |

| Benzyl Ring | Cytochrome P450 (CYP) | Aromatic Hydroxylation | Phenol |

| Benzodioxole Moiety | Cytochrome P450 (CYP) | Ring Opening / Cleavage | Catechol |

| Benzylic Carbon | Cytochrome P450 (CYP) | Benzylic Hydroxylation | Alcohol |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Colchicine |

| Podophyllotoxin |

| Acetaldehyde |

Research Findings on this compound Remain Undisclosed in Publicly Available Literature

Comprehensive searches of available scientific literature and research databases have yielded no specific information regarding the biological activity and mechanistic investigations of the chemical compound this compound. While the provided outline details a specific set of biological activities of interest, including antimitotic effects, enzyme inhibition, and receptor antagonism, no published studies were identified that have investigated this particular molecule in these contexts.

Therefore, it is not possible to provide an article detailing the in vitro and cellular studies of this compound as requested. The subsequent sections, which were intended to focus on its effects on microtubule assembly, tubulin polymerization, colchicine binding, tubulin-dependent GTP hydrolysis, tyrosine kinase inhibition, and purinergic receptor antagonism, cannot be addressed due to the absence of relevant research data.

Further investigation into derivatives of benzodioxole may reveal general trends or activities associated with this class of compounds; however, a specific analysis of this compound is not feasible based on the current body of scientific literature. The exploration of its potential biological activities, as outlined in the user's request, would necessitate novel laboratory research.

Biological Activity and Mechanistic Investigations of 5 Benzyl 6 Ethoxy 2h 1,3 Benzodioxole in Vitro and Cellular Studies

Cellular Apoptosis Induction Mechanisms

No studies have been found that explore the ability of 5-Benzyl-6-ethoxy-2H-1,3-benzodioxole to induce cellular apoptosis. As a result, there is no information on its potential mechanisms of action related to programmed cell death in any cell lines.

In Vitro Metabolic Stability and Metabolite Identification

There are no available data from in vitro studies using liver microsomes to assess the metabolic stability of this compound. Consequently, its half-life, intrinsic clearance, and the profile of its potential biotransformation products remain uncharacterized.

Elucidation of Proposed Metabolic Pathways (e.g., Hydroxylation, Reduction, O-Demethylation)

No specific studies on the metabolic fate of this compound have been identified. Research into how this compound might be processed through enzymatic reactions such as hydroxylation, reduction, or O-demethylation in biological systems is not currently available in the public domain.

Synergistic Effects with Established Bioactive Compounds

There is no available research data or published findings on the potential synergistic or antagonistic interactions of this compound when combined with other established bioactive compounds.

Structure Activity Relationship Sar and Structural Determinants of Biological Function for 5 Benzyl 6 Ethoxy 2h 1,3 Benzodioxole Analogues

Importance of the Intact 1,3-Benzodioxole (B145889) Ring for Biological Activity

The 1,3-benzodioxole ring system is a fundamental structural motif required for the biological activity of this class of compounds. nih.gov This heterocyclic system, consisting of a benzene (B151609) ring fused to a five-membered dioxole ring, is a common feature in numerous biologically active natural products and synthetic molecules. researchgate.netnajah.edu Research into derivatives of 6-benzyl-1,3-benzodioxole has demonstrated that the integrity of this ring is essential for their antimitotic and antitubulin effects. nih.gov

The 1,3-benzodioxole moiety serves as a crucial scaffold, correctly positioning the other functional groups for optimal interaction with their biological targets. Its electron-rich nature, arising from the two oxygen atoms in the dioxole ring, may also play a role in the electronic interactions with receptor sites. researchgate.net Alterations or replacement of the 1,3-benzodioxole ring typically leads to a significant reduction or complete loss of biological activity, underscoring its indispensable role in the pharmacophore. nih.gov

The Role of the Ethoxy Substituent at Position 6 in Efficacy and Selectivity

The presence of an alkoxy group, specifically a methoxy (B1213986) or ethoxy substituent, at position 6 (or the equivalent position 5 in some naming conventions) of the benzodioxole ring is another critical determinant for maximal biological activity. nih.gov Structure-function studies have revealed that compounds bearing a methoxy or ethoxy group at this position exhibit potent inhibition of tubulin polymerization. nih.gov

Influence of the Benzyl (B1604629) Moiety and its Substitution Patterns at Position 5

The benzyl group at position 5 of the 1,3-benzodioxole core is a key feature that significantly influences the biological activity of these analogues. This moiety is crucial for the interaction with the biological target, and modifications to its structure, particularly the substitution pattern on the aromatic ring, can dramatically alter the compound's potency.

Impact of Aromatic Substitution on the Benzyl Group

The substitution pattern on the aromatic ring of the benzyl moiety has been a focal point of structure-activity relationship studies. Research has shown that a para-methoxy group on the benzyl ring is a requirement for maximum antitubulin activity. nih.gov This suggests that the electronic and steric properties of the substituent at this position are critical for optimal binding.

Conversely, the introduction of additional methoxy groups on the benzyl substituent, in an attempt to increase the structural similarity to other known tubulin inhibitors like podophyllotoxin, resulted in a major reduction of antitubulin activity. nih.gov This indicates that a specific substitution pattern is preferred and that increasing the bulk or altering the electronic distribution on the benzyl ring can be detrimental to the compound's interaction with its target.

The following interactive table summarizes the impact of various substitutions on the benzyl group on the biological activity of 6-benzyl-1,3-benzodioxole analogues.

| Substitution on Benzyl Ring | Relative Antitubulin Activity | Reference |

| Unsubstituted | Moderate | nih.gov |

| 4-Methoxy | High (Optimal) | nih.gov |

| 3,4-Dimethoxy | Low | nih.gov |

| 3,4,5-Trimethoxy | Very Low | nih.gov |

| 2,4-Dimethoxy | Potent (in related morpholino derivatives) | |

| 2,4,6-Trimethoxy | Potent (in related morpholino derivatives) |

Correlation between Molecular Features and Specific Mechanistic Interactions (e.g., Tubulin Binding Affinity, Enzyme Inhibition Potency)

The biological activity of 5-benzyl-6-ethoxy-2H-1,3-benzodioxole analogues is primarily attributed to their ability to inhibit tubulin polymerization. nih.gov These compounds act as competitive inhibitors of the binding of colchicine (B1669291) to tubulin, suggesting that they interact with the colchicine-binding site on the tubulin heterodimer. nih.gov By binding to this site, they disrupt the assembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis, or programmed cell death, in cancer cells. researchgate.net

The partial inhibition of tubulin-dependent GTP hydrolysis by these compounds further supports their interaction at the colchicine site and suggests a mechanism comparable to that of podophyllotoxin. nih.gov

While the primary focus of research has been on tubulin inhibition, the 1,3-benzodioxole scaffold is present in compounds that exhibit a range of other enzyme inhibitory activities. For instance, various 1,3-benzodioxole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov Other studies have explored their potential as α-amylase inhibitors for the management of diabetes. However, for the specific class of this compound analogues, the most well-established mechanistic interaction is with tubulin.

Stereochemical and Conformational Requirements for Optimized Biological Responses

For many biologically active molecules, different stereoisomers can exhibit vastly different potencies and selectivities. While specific studies on the stereochemistry of this compound are limited, it is a general principle in medicinal chemistry that a specific enantiomer or diastereomer is often responsible for the desired pharmacological effect.

The conformation of the 1,3-benzodioxole ring itself is generally considered to be nonplanar. nih.gov The degree of puckering and the conformational flexibility of the entire molecule, including the relative orientation of the benzyl and ethoxy groups, will undoubtedly influence its interaction with the colchicine binding site on tubulin. A conformation that presents the key pharmacophoric elements in a spatially optimal arrangement for binding will result in a more potent biological response. Further computational modeling and the synthesis and biological evaluation of stereochemically pure isomers are needed to fully elucidate the stereochemical and conformational requirements for optimized biological responses in this promising class of compounds.

Future Research Directions and Translational Perspectives for 5 Benzyl 6 Ethoxy 2h 1,3 Benzodioxole

Rational Design and Synthesis of Next-Generation Analogues with Tuned Pharmacological Profiles

The future development of 5-Benzyl-6-ethoxy-2H-1,3-benzodioxole hinges on the rational design and synthesis of new analogues with improved efficacy, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have provided a foundational understanding of the key chemical features required for the antitubulin activity of this compound class.

Key findings from initial SAR studies indicate that:

An intact dioxole ring is essential for activity.

A methoxy (B1213986) or ethoxy substituent at position 5 (or 6, depending on numbering conventions) is required for maximum activity.

On the benzyl (B1604629) moiety, a para-methoxy group enhances activity, whereas additional methoxy groups can lead to a significant reduction in antitubulin effects.

Future research should systematically build upon these findings. The synthesis of a focused library of analogues could explore a wider range of substituents on both the benzodioxole core and the benzyl ring. For instance, replacing the ethoxy group with other alkoxy groups of varying chain lengths or introducing different halogen substitutions on the benzyl ring could modulate lipophilicity and target engagement. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate physicochemical properties with biological activity, thereby guiding the design of more potent compounds. Such models have demonstrated that properties like hydrophobicity and molecular shape are prominent factors in the activity of related heterocyclic compounds.

Table 1: Key Structural Modifications and Their Reported Impact on Activity

| Molecular Scaffold | Modification Area | Type of Modification | Observed Impact on Antitubulin Activity |

|---|---|---|---|

| 1,3-Benzodioxole (B145889) | Dioxole Ring | Conversion to methoxy/hydroxy | Dramatic reduction in activity. nih.gov |

| 1,3-Benzodioxole | Position 5/6 | Methoxy or Ethoxy group | Required for maximum activity. |

| Benzyl Moiety | Para-position | Methoxy group | Enhances activity. |

Integration of Advanced Experimental Techniques with Predictive Computational Models

To accelerate the drug discovery process, a synergistic approach combining advanced experimental and computational methods is essential. This integration allows for rapid screening of virtual compounds and provides deeper insights into their mechanism of action before committing to resource-intensive synthesis.

Predictive Computational Models:

Molecular Docking: Since derivatives of 6-benzyl-1,3-benzodioxole are known to be competitive inhibitors of colchicine (B1669291) binding to tubulin, molecular docking studies can be employed to predict the binding affinity and orientation of newly designed analogues within the colchicine-binding site of the α/β-tubulin heterodimer. nih.govnih.gov These simulations can reveal key amino acid interactions, such as hydrogen bonding and hydrophobic contacts, that are crucial for potent inhibition.

Molecular Dynamics (MD) Simulations: MD simulations can be used to assess the stability of the ligand-tubulin complex over time, providing a more dynamic and physiologically relevant picture of the interaction than static docking poses. rsc.orgnih.gov

QSAR and Machine Learning: As mentioned, QSAR models can predict the biological activity of novel compounds based on their chemical structures. nih.govnih.govherts.ac.uk Modern machine learning approaches can further enhance these predictions by learning complex relationships from large datasets of chemical structures and their associated biological activities. arxiv.orgarxiv.org

Advanced Experimental Techniques:

High-Throughput Screening (HTS): Once computational models identify promising candidates, HTS assays can be used to experimentally validate their activity against tubulin polymerization or cancer cell proliferation. nih.govnih.gov HTS allows for the rapid testing of thousands of compounds, significantly accelerating the identification of lead candidates.

Advanced Cellular Imaging: Techniques using CRISPR-edited cell lines with endogenously fluorescently tagged β-tubulin can provide real-time visualization of a compound's effect on the microtubule network in living cells. biorxiv.orgnih.gov This offers a direct and dynamic readout of target engagement and cellular response, surpassing traditional methods that require cell fixing and antibody staining.

Exploration of Unexplored Biological Targets and Mechanistic Pathways

While the primary mechanism identified for this class of compounds is tubulin polymerization inhibition, the benzodioxole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a diverse range of biological targets. nih.govrsc.org Future research should therefore explore other potential mechanisms and therapeutic applications beyond its antimitotic effects.

Potential Unexplored Targets:

Kinases: Other complex benzodioxole derivatives have been identified as potent inhibitors of kinases like c-Src and Abl, which are critical for cancer progression. nih.gov Screening this compound and its analogues against a panel of cancer-related kinases could uncover novel activities.

Enzymes: Benzodioxole derivatives have also been investigated as inhibitors of enzymes such as cyclooxygenase (COX) and α-amylase, suggesting potential applications in inflammation and diabetes, respectively. mdpi.comnih.gov

Elucidating Mechanistic Pathways:

Proteomics: "Shotgun" or bottom-up proteomics can be used to analyze global changes in protein expression in cancer cells following treatment with the compound. researchgate.netmdpi.combenthamopen.com This unbiased approach can reveal downstream effects of tubulin inhibition and identify novel signaling pathways affected by the drug, such as those involved in apoptosis, cell cycle control, or cellular stress responses.

Cell Cycle Analysis: Flow cytometry can precisely determine at which phase of the cell cycle (e.g., G2/M) the compound induces arrest, confirming its antimitotic activity and providing quantitative data on its cellular impact. researchgate.net

Development of Advanced Analytical Methodologies for Complex Biological Matrices

For any compound to advance into preclinical and clinical development, robust and sensitive analytical methods are required to quantify its concentration and that of its metabolites in complex biological matrices like plasma, urine, and tissues. This is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Key Analytical Techniques:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. nih.govlcms.cz A validated LC-MS/MS method would need to be developed for this compound, involving optimization of sample preparation (e.g., liquid-liquid extraction or solid-phase extraction), chromatographic separation, and mass spectrometric detection parameters. sci-hub.semdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): For certain derivatives, GC-MS may also be a viable analytical option, although it may require a derivatization step to improve the volatility and thermal stability of the analyte. nih.govresearchgate.net

Immunoassays: For high-throughput screening in later stages, immunoassays such as ELISA or lateral-flow assays could be developed. rsc.orgmdpi.com This requires the generation of specific monoclonal antibodies against the compound, which can be a time-consuming but ultimately cost-effective approach for large numbers of samples.

Table 2: Comparison of Potential Bioanalytical Methods

| Method | Principle | Advantages | Disadvantages | Application |

|---|---|---|---|---|

| LC-MS/MS | Separation by chromatography, detection by mass | High sensitivity & selectivity, wide applicability | High instrument cost, potential for matrix effects | Gold standard for PK studies, metabolite identification. nih.govuqam.ca |

| GC-MS | Separation of volatile compounds, detection by mass | Excellent for volatile/semi-volatile compounds | May require derivatization, thermal degradation risk. nih.gov | Analysis of specific metabolites or analogues. |

| Immunoassay | Antigen-antibody binding | High throughput, cost-effective for large batches | Cross-reactivity issues, requires antibody development. | Rapid screening, therapeutic drug monitoring. dovepress.com |

| CS-LDI-MS | Crystalline sponge encapsulation with mass spectrometry | Structure determination of small quantities | Primarily for structural analysis, not quantification in fluids. nih.gov | Characterization of novel synthetic analogues. |

Future efforts in these areas will be critical to fully elucidate the therapeutic potential of this compound and its derivatives, paving the way for their potential translation into clinical candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.